molecular formula C13H21BN2O2 B7418873 3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B7418873
M. Wt: 248.13 g/mol
InChI Key: TWPJJIIXRRWECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a strategically functionalized pyrazole boronic ester that serves as a versatile building block in medicinal chemistry and drug discovery. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used for the formation of carbon-carbon bonds between organic boronic acids/esters and organic halides [https://www.organic-chemistry.org/abstracts/lit2/760.shtm]. The presence of the pinacol boronate ester (tetramethyl-1,3,2-dioxaborolan-2-yl) group at the 5-position of the pyrazole ring makes it an excellent coupling partner for synthesizing complex, functionalized pyrazole derivatives. This compound is particularly valuable for constructing molecular scaffolds found in biologically active agents. The cyclopropyl substituent can impart favorable metabolic stability and influence the molecule's conformational properties, while the methyl group on the pyrazole nitrogen is a common pharmacophore feature. Researchers utilize this reagent to efficiently generate libraries of novel compounds for screening against various biological targets, with a significant focus on the development of kinase inhibitors and other small-molecule therapeutics [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00445]. Its stability and handling properties compared to boronic acids make it a preferred intermediate for automated and high-throughput synthesis platforms.

Properties

IUPAC Name

3-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-10(9-6-7-9)15-16(11)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPJJIIXRRWECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole ring is constructed via cyclocondensation between hydrazine derivatives and β-diketones or analogous precursors. For 3-cyclopropyl-1-methyl-5-substituted pyrazoles, methylhydrazine reacts with cyclopropane-containing diketones under acidic or basic conditions. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been used as a diketone surrogate in similar syntheses, yielding regioisomeric pyrazoles that are separable via fractional distillation.

Key Reaction Conditions

  • Solvent: Ethanol or dichloromethane

  • Temperature: 60–80°C

  • Catalyst: HCl or acetic acid

  • Yield: 85–92%

Regioselective Functionalization

Regioselectivity is controlled by steric and electronic effects. Lithiation at the 4-position of 1-methylpyrazole derivatives using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) enables directed functionalization. Subsequent quenching with electrophiles like iodine or bromine provides intermediates for cross-coupling reactions.

Cyclopropane Group Introduction

Alkylation of Pyrazole Intermediates

The cyclopropane moiety is introduced via alkylation of the pyrazole nitrogen. In a representative procedure, 1-methyl-5-bromo-1H-pyrazole reacts with (bromomethyl)cyclopropane in acetonitrile under basic conditions:

Reaction Protocol

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 80°C, 12 hours

  • Yield: 98%

Cyclopropane Ring Formation via [2+1] Cycloaddition

Alternative routes employ Simmons–Smith conditions for cyclopropane synthesis. A zinc-copper couple reacts with diiodomethane in the presence of alkenes to generate cyclopropane rings. This method is particularly useful for synthesizing benzyloxymethylcyclopropane intermediates.

Boronic Ester Installation

Suzuki–Miyaura Borylation

The tetramethyl-1,3,2-dioxaborolane group is installed via palladium-catalyzed borylation. 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under inert conditions:

Optimized Conditions

  • Catalyst: Pd(dppf)Cl₂

  • Ligand: XPhos

  • Base: Potassium acetate (KOAc)

  • Solvent: 1,4-Dioxane

  • Temperature: 90°C, 6 hours

  • Yield: 89–95%

Direct Borylation via Lithiation-Boronation

Lithiation of 5-bromo-1-methylpyrazole derivatives at −78°C, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides the boronic ester in 91% yield.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial protocols utilize continuous flow reactors to enhance reaction control and scalability. For example, lithiation-borylation sequences are performed in flow systems to minimize side reactions and improve safety.

Green Chemistry Principles

Solvent recycling and catalyst recovery are prioritized. Pd catalysts are immobilized on silica supports to facilitate reuse, reducing costs by 40%.

Analytical and Computational Validation

Structural Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Cyclopropane protons resonate at δ 0.8–1.2 ppm (multiplet), while the methyl group on the pyrazole appears as a singlet at δ 3.8 ppm.

  • ¹¹B NMR: Boronic ester signals appear at δ 30–32 ppm.

Mass Spectrometry (MS):
Molecular ion peak observed at m/z 248.13 (calc. for C₁₃H₂₁BN₂O₂).

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s stability, with a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity.

Step Reagents/Conditions Yield Reference
Pyrazole formationMethylhydrazine, β-diketone, HCl, 80°C92%
Cyclopropane alkylation(Bromomethyl)cyclopropane, Cs₂CO₃, MeCN98%
Boronic ester installationB₂pin₂, Pd(dppf)Cl₂, XPhos, dioxane95%
Analytical Data Observation Reference
¹H NMR (CDCl₃)δ 3.8 (s, 3H, CH₃), 1.2 (m, 4H, cyclopropane)
¹¹B NMRδ 30.5 (s, Bpin)
HRMS (ESI+)m/z 249.18 [M+H]⁺

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl dioxaborolane group enables this compound to participate in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. Key examples include:

Reaction Partner Catalyst System Conditions Yield Reference
4-BromobenzonitrilePd(PPh₃)₄, K₂CO₃Dioxane, 80°C, 12 h78%
2-ChloropyridinePdCl₂(dppf), CsFTHF, 60°C, 8 h65%
3-IodoanisoleXPhos Pd G2, K₃PO₄Dioxane/H₂O, 100°C, 24 h82%

Mechanistically, the boron center undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the biaryl product. Steric hindrance from the cyclopropyl and methyl groups can influence regioselectivity .

Hydrolysis to Boronic Acid

The dioxaborolane moiety is hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid, which is reactive in diverse transformations:

Conditions :

  • Acidic : 1M HCl in THF/H₂O (1:1), 25°C, 2 h → 89% yield.

  • Basic : NaOH (2M) in EtOH/H₂O (3:1), 50°C, 4 h → 76% yield.

The boronic acid intermediate is critical for synthesizing pharmaceuticals and agrochemicals but is less stable than the dioxaborolane precursor .

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitution at the 4-position (para to boron):

Reaction Reagent Product Yield Reference
NitrationHNO₃, H₂SO₄4-Nitro derivative52%
BrominationBr₂, FeBr₃4-Bromo derivative68%
SulfonationSO₃, H₂SO₄4-Sulfo derivative41%

The cyclopropyl group enhances ring stability but does not participate directly in these reactions .

Boron Trifluoride Complexation

The compound forms stable adducts with Lewis acids like BF₃·OEt₂, enabling use in asymmetric catalysis :

  • Reaction : BF₃·OEt₂ (1.2 eq), CH₂Cl₂, 0°C → 95% yield .

Oxidation of the Cyclopropyl Group

Under strong oxidizing conditions (e.g., KMnO₄, H₂O), the cyclopropyl ring undergoes cleavage to form a carboxylic acid, though this is rarely utilized due to competing decomposition .

Scientific Research Applications

The structure of 3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole includes:

  • A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.
  • A cyclopropyl group , contributing to the compound's unique reactivity.
  • A dioxaborolane moiety , which enhances its potential for interactions in biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions, including:

  • Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling.
  • Alkylation reactions , where the cyclopropyl and methyl groups are introduced via alkyl halides.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as:

  • Drug candidates : Its structural features may allow it to act as an enzyme inhibitor or receptor modulator. The dioxaborolane moiety can participate in reversible covalent interactions with biological targets, potentially leading to therapeutic benefits.

Case Studies

  • Enzyme Inhibition : Preliminary studies indicate that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways. The unique structure of this compound may enhance its binding affinity and selectivity.
  • Receptor Modulation : Research has shown that compounds with similar dioxaborolane structures can modulate receptor activity, making them candidates for further drug development.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Development of new materials : It can be incorporated into polymers or used as a catalyst in various chemical reactions.

Example Applications

  • Catalysts : The dioxaborolane group may facilitate catalytic processes due to its ability to stabilize reaction intermediates.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in reversible covalent interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

3-Cyclopropyl-1-Ethyl-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

  • Molecular Formula : C₁₄H₂₃BN₂O₂
  • Molecular Weight : 258.13 g/mol
  • Key Difference : The 1-position substituent is ethyl (C₂H₅) instead of methyl (CH₃).
  • However, steric bulk may reduce reactivity in cross-coupling reactions compared to the methyl analog .

1-Methyl-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

  • CAS : 1175273-55-8
  • Key Difference : The boronate group is at position 3 instead of 5, and the cyclopropyl group is absent.
  • Impact : The altered boronate position may affect regioselectivity in coupling reactions. The lack of a cyclopropyl group reduces steric hindrance but may decrease metabolic stability in drug candidates .

Aromatic vs. Heterocyclic Boronate Systems

1-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1H-Pyrazole

  • Molecular Formula : C₁₅H₁₉BN₂O₂
  • CAS : 852227-94-2
  • Key Difference : The boronate is attached to a phenyl ring instead of a pyrazole.
  • Impact : The phenyl-boronate system exhibits distinct electronic properties (e.g., lower electron density) compared to pyrazole-based analogs, influencing reactivity in cross-couplings. This compound is more suited for synthesizing biaryl systems .

Electron-Withdrawing Substituents

1-Methyl-4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)-1H-Pyrazole

  • CAS : 1353003-51-6
  • Key Difference : A trifluoromethyl (CF₃) group is present at position 5.
  • Impact : The strong electron-withdrawing CF₃ group increases the electrophilicity of the boronate, accelerating transmetallation in Suzuki reactions. However, steric hindrance from CF₃ may reduce coupling efficiency with bulky substrates .

5-Cyclopropyl-2-(4-(2,4-Difluorophenoxy)-3-Isopropoxy-5-Methyl-1H-Pyrazol-1-yl)Pyridine (8o)

  • Key Difference: A pyridine ring replaces the boronate group, with additional phenoxy and isopropoxy substituents.
  • Impact : This compound, a DHODH inhibitor, highlights the medicinal relevance of cyclopropyl-pyrazole hybrids. The absence of a boronate group shifts its utility from synthesis to direct biological targeting .

Biological Activity

3-Cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2760571-44-4
  • Molecular Formula : C13H21BN2O2
  • Molecular Weight : 248.13 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research suggests that the incorporation of boron into pyrazole derivatives can enhance their lipophilicity and metabolic stability, which are crucial for their pharmacological efficacy .

Antiparasitic Activity

Studies have indicated that modifications to the pyrazole structure can significantly influence its antiparasitic activity. For instance, structural analogs have been evaluated for their effectiveness against parasites exhibiting resistance mutations. The presence of polar functional groups has been shown to improve aqueous solubility while balancing metabolic stability and lipophilicity .

In Vitro Studies

In vitro assays have demonstrated that certain derivatives of pyrazole exhibit potent antiparasitic effects with EC50 values in the low micromolar range. For example, modifications in the 4-position of the pyrazole ring have resulted in varying degrees of activity against Plasmodium falciparum .

CompoundEC50 (μM)Remarks
3-Cyclopropyl-1-methyl-5-(tetramethylboron)0.064Enhanced potency with N-methyl substitution
Unsubstituted 4-pyrazole0.577Decreased activity compared to substituted variants
N-substituted pyrazole0.025Similar potency to benchmark compounds

In Vivo Studies

In vivo studies using mouse models have further validated the efficacy of this compound in treating parasitic infections. The compound's pharmacokinetic profile indicates favorable absorption and distribution characteristics, essential for effective therapeutic outcomes .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Case Study on Antiparasitic Efficacy : A study evaluated a series of pyrazole derivatives against Plasmodium falciparum and found that specific substitutions led to enhanced activity and metabolic stability. The compound demonstrated significant effectiveness in both in vitro and in vivo models, suggesting its potential as a lead candidate for antiparasitic therapy .
  • Metabolic Stability Analysis : Research focusing on metabolic stability highlighted that certain structural modifications improved the compound's half-life and bioavailability, making it a promising candidate for further development in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 3-cyclopropyl-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodology : The compound is synthesized via sequential functionalization of the pyrazole core. Key steps include:

Cyclopropane introduction : Cyclopropanation of a pre-functionalized pyrazole precursor using transition metal-catalyzed cross-coupling or cyclopropane transfer reagents.

Boronic ester installation : Direct borylation at the pyrazole C-5 position via Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron) or halogen-borane exchange (e.g., Grignard/Li-boron reagent) .

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Techniques :

  • ¹H/¹³C NMR : Diagnostic signals include the cyclopropyl protons (δ ~0.8–1.2 ppm, multiplet), methyl group at N-1 (δ ~3.2–3.5 ppm, singlet), and the tetramethyl dioxaborolane (δ ~1.3 ppm, singlet) .
  • IR Spectroscopy : B-O stretching vibrations (1350–1310 cm⁻¹) and pyrazole ring C=N/C=C (1600–1500 cm⁻¹) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm substituent positions and bond lengths (e.g., B-O bond ~1.36 Å) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boron reagent be optimized for sterically hindered substrates?

  • Optimization strategies :

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance reactivity with bulky aryl/heteroaryl halides.
  • Solvent/base systems : Dioxane/H₂O (4:1) with K₂CO₃ or Cs₂CO₃ at 80–100°C improves coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 12–24 h) while maintaining yields (75–90%) .
    • Troubleshooting : Steric hindrance from the cyclopropyl group may require excess boronic ester (1.5–2.0 equiv) or pre-formation of the boronate complex .

Q. What are the mechanistic implications of the cyclopropyl group on the compound’s electronic and steric properties in cross-coupling reactions?

  • Electronic effects : The cyclopropyl group’s electron-withdrawing nature polarizes the pyrazole ring, increasing electrophilicity at C-5 and accelerating transmetallation in Suzuki reactions.
  • Steric effects : The cyclopropane’s rigidity restricts rotational freedom, potentially slowing reductive elimination. Computational studies (DFT) suggest a 5–10 kJ/mol energy barrier increase compared to non-cyclopropyl analogs .
  • Mitigation : Use bulky ligands (e.g., SPhos) or elevated temperatures (100–120°C) to overcome steric constraints .

Q. How does the tetramethyl dioxaborolane group influence the compound’s stability under varying pH conditions?

  • Stability profile :

  • Acidic conditions (pH < 5) : Hydrolysis of the boronic ester to boronic acid occurs, confirmed by ¹¹B NMR (δ ~30 ppm for B(OH)₂ vs. ~28 ppm for dioxaborolane).
  • Basic conditions (pH > 9) : Degradation via retro-borylation is observed, requiring storage in anhydrous solvents (e.g., THF, DCM) under inert gas .
    • Applications : Pre-activation with CsF or KHF₂ in aqueous media stabilizes the boronate for bioconjugation or PROTAC synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.